molecular formula C6H9N3O2 B105349 Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate CAS No. 40253-47-2

Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate

Cat. No. B105349
CAS RN: 40253-47-2
M. Wt: 155.15 g/mol
InChI Key: TXHKICGVVGEHBN-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is a versatile scaffold in medicinal chemistry and is present in many pharmacologically active compounds. The ethyl ester group at the 3-position and a methyl group at the 5-position are common substituents that modify the physical and chemical properties of the molecule, potentially leading to various applications in chemical synthesis and drug development.

Synthesis Analysis

The synthesis of ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate and its derivatives can be achieved through several methods. One approach involves the cyclocondensation of carboxylic acid hydrazides with ethyl carbethoxyformimidate, yielding 5-substituted ethyl 1,2,4-triazole-3-carboxylates as important building blocks in organic synthesis . Another method utilizes Microwave Assisted Organic Synthesis (MAOS) to synthesize ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate, which is closely related to the target compound . Additionally, the "click chemistry" approach using organic azides and terminal alkynes is a highly efficient route to synthesize fully substituted 1,2,3-triazoles, which are structurally similar to the target molecule .

Molecular Structure Analysis

The molecular structure of ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate can be characterized by various spectroscopic techniques. For instance, the structural and spectral characterization of related compounds, such as ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxylate, provides insights into the crystalline structure and stabilization mechanisms, such as hydrogen bonding . Quantum chemical calculations and spectral techniques, including density functional theory (DFT), have been used to characterize the molecular geometry, vibrational frequencies, and NMR chemical shift values of similar triazole derivatives .

Chemical Reactions Analysis

The chemical reactivity of ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate derivatives can be explored through various reactions. For example, the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate leads to regioselective products, demonstrating the susceptibility of the triazole ring to electrophilic substitution reactions . Additionally, the formylation of ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates and their subsequent reactions with hydrazine to form triazolopyridazinones indicate the potential for these compounds to undergo condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate derivatives are influenced by their molecular structure. The presence of substituents on the triazole ring affects properties such as melting point, solubility, and chemical stability. For instance, the melting point of ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate synthesized using MAOS was determined to be 75-77 °C, and its corrosion inhibition efficiency on carbon steel was found to be significant at certain concentrations . Theoretical calculations can predict the nonlinear optical properties and molecular electrostatic potentials, which are important for understanding the interaction of these compounds with biological targets and their potential applications in materials science .

Scientific Research Applications

Structural Diversity in Coordination Polymers

Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate demonstrates significant potential in the synthesis of coordination polymers. For instance, research by Cisterna et al. (2018) explored the synthesis of Cd(II) coordination polymers using ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate as a key ligand. These polymers exhibit diverse structures and properties, indicating the compound's role in advancing material science, particularly in metal–organic frameworks (Cisterna et al., 2018).

Importance in Organic Synthesis

Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate serves as a crucial building block in organic synthesis. Khomenko et al. (2016) demonstrated that carboxylic acid hydrazides undergo cyclocondensation with ethyl carbethoxyformimidate to yield 5-substituted ethyl 1,2,4-triazole-3-carboxylates, emphasizing its role in synthesizing diverse organic compounds (Khomenko et al., 2016).

Synthesis of Azamethine Dyes

Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate contributes to the synthesis of azamethine dyes. Bailey (1977) outlined the synthesis of 1H-pyrazolo[3,2-c]-s-triazoles and derived azamethine dyes, highlighting the compound's utility in dye chemistry and its potential applications in colorant industries (Bailey, 1977).

Versatile Synthesis Pathways

Research by Chudinov et al. (2015) developed an efficient synthesis route for 5-substituted 1H-1,2,4-triazole-3-carboxylates, showcasing the versatility of ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate in generating various chemical structures under mild conditions (Chudinov et al., 2015).

Application in Heterocyclic Chemistry

Grebenkina et al. (2020) proposed a mild method for synthesizing derivatives of 5-substituted 1H-1,2,4-triazole-3-carboxylic acids from ethyl β-N-Boc-oxalamidrazone, demonstrating the compound's significant role in heterocyclic chemistry (Grebenkina et al., 2020).

Advancements in Chemical Synthesis

Dzygiel et al. (2004) investigated the synthesis and properties of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, providing insights into the chemical behavior and potential applications of these compounds in various fields of chemistry (Dzygiel et al., 2004).

Safety And Hazards

The safety information for Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-3-11-6(10)5-7-4(2)8-9-5/h3H2,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHKICGVVGEHBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440269
Record name Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate

CAS RN

40253-47-2
Record name Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-methyl-1H-1,2,4-triazole-5-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MV Chudinov, AV Matveev, NI Zhurilo… - Journal of …, 2015 - Wiley Online Library
An efficient general route to the synthesis of 5‐substituted 1H‐1,2,4‐triazole‐3‐carboxylates was developed. N‐acylamidrazones were obtained from carboxylic acid hydrazides and …
Number of citations: 13 onlinelibrary.wiley.com
PJMEDF Alessia - i.moscow
The present invention relates to compounds and methods which may be useful as inhibitors of HIF pathway activity for the treatment or prevention of cancer and other hypoxia-mediated …
Number of citations: 0 i.moscow

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